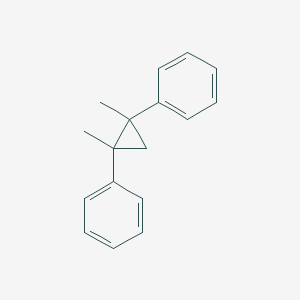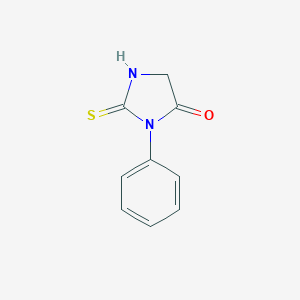
2-甲氧基乙酸异丙酯
概述
描述
Isopropyl 2-methoxyacetate is an organic compound with the molecular formula C6H12O3. It is a colorless liquid with a characteristic odor and is used in various chemical processes. The compound is known for its applications in organic synthesis and as a solvent in different industrial processes.
科学研究应用
Isopropyl 2-methoxyacetate has several applications in scientific research:
作用机制
Isopropyl 2-methoxyacetate is a chemical compound with the molecular formula C6H12O3 . It is used in various applications, including as a solvent and as a starting material in chemical reactions
Mode of Action
The exact mode of action of Isopropyl 2-methoxyacetate is not well-documented. As a solvent, it may facilitate the dissolution and transport of other substances within a system. In chemical reactions, it can act as a reactant, yielding different products depending on the specific reaction conditions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Isopropyl 2-methoxyacetate. For instance, its solvent properties might be affected by temperature, and its reactivity in chemical processes could be influenced by pH and other reactants .
准备方法
Synthetic Routes and Reaction Conditions: Isopropyl 2-methoxyacetate can be synthesized through the esterification of 2-methoxyacetic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of isopropyl 2-methoxyacetate involves continuous esterification processes. The reactants, 2-methoxyacetic acid and isopropanol, are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the ester is continuously distilled off to drive the reaction to completion. The product is then purified through distillation to obtain high purity isopropyl 2-methoxyacetate .
化学反应分析
Types of Reactions: Isopropyl 2-methoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, isopropyl 2-methoxyacetate can be hydrolyzed to produce 2-methoxyacetic acid and isopropanol.
Transesterification: The compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: Isopropyl 2-methoxyacetate can be reduced to produce the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
相似化合物的比较
Isopropyl 2-methoxyacetate can be compared with other similar esters such as:
- Ethyl 2-methoxyacetate
- Methyl 2-methoxyacetate
- Butyl 2-methoxyacetate
Uniqueness: Isopropyl 2-methoxyacetate is unique due to its specific ester structure, which provides distinct reactivity and solubility properties compared to other esters. Its use as a solvent and intermediate in various chemical processes highlights its versatility .
属性
IUPAC Name |
propan-2-yl 2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(2)9-6(7)4-8-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXFJNIUUWEUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306512 | |
| Record name | 1-Methylethyl 2-methoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-21-0 | |
| Record name | 1-Methylethyl 2-methoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 2-methoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using isopropyl 2-methoxyacetate as an acyl donor in DKR of amines compared to other acyl donors?
A: The research highlights that using just one equivalent of isopropyl 2-methoxyacetate as the acyl donor in the modified DKR system, compared to other systems requiring more, leads to faster reaction times. The original system, for instance, needed 72 hours to complete the reaction, whereas using isopropyl 2-methoxyacetate achieved complete conversion for most substrates within 26 hours. This suggests that isopropyl 2-methoxyacetate contributes to a more efficient acylation step in the DKR process.
Q2: How does the concentration of 2,4-dimethyl-3-pentanol (DMP) impact the DKR reaction using isopropyl 2-methoxyacetate?
A: The study found that adding 2,4-dimethyl-3-pentanol (DMP) as a hydrogen donor at a specific concentration (0.5 M) successfully reduced the formation of unwanted side products. This suggests that DMP plays a crucial role in optimizing the reaction conditions, promoting the desired reaction pathway, and enhancing the overall efficiency of the DKR process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)

![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)






![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)

